molecular formula C17H18N4O3 B12012231 Ethyl 6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Ethyl 6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B12012231
M. Wt: 326.35 g/mol
InChI Key: WGCDXNGWQYSZRH-UHFFFAOYSA-N
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Description

Ethyl 6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound characterized by a fused ring system containing nitrogen and oxygen atoms. Its structure includes an ethyl carboxylate group, an imino substituent, and an isopropyl moiety at the 7-position. Structural determination of such compounds often relies on X-ray crystallography, with refinement tools like SHELX playing a critical role in resolving complex ring conformations and hydrogen-bonding networks .

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

ethyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C17H18N4O3/c1-4-24-17(23)11-9-12-15(21(10(2)3)14(11)18)19-13-7-5-6-8-20(13)16(12)22/h5-10,18H,4H2,1-3H3

InChI Key

WGCDXNGWQYSZRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like acetone and catalysts such as anhydrous potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azides, propargyl bromide, and various organic solvents. The reaction conditions are typically controlled to maintain the stability of the compound and to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The tricyclic core of the compound is shared with analogs such as ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (). Key differences lie in substituents:

  • Propan-2-yl vs.
  • Imino vs. chlorobenzoyl substituents: The imino group in the target compound may engage in hydrogen bonding, whereas the chlorobenzoyl group in the analog enhances hydrophobicity and π-stacking capabilities .

Another class of related compounds includes 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-diones (). These feature spirocyclic architectures and benzothiazole moieties, which introduce additional aromaticity and conformational rigidity compared to the tricyclic system of the target compound.

Physicochemical Properties

Property Target Compound Chlorobenzoyl Analog Benzothiazol Spiro Derivatives
Molecular Weight ~420 g/mol (estimated) ~480 g/mol 450–500 g/mol (varies with R-group)
Solubility Moderate in polar solvents Low (hydrophobic chlorobenzoyl) Low (spirocyclic rigidity)
Melting Point Not reported Not reported 180–220°C (depends on substituent)
Hydrogen Bonding Imino and carboxylate donors Limited (chlorobenzoyl nonpolar) Amide and hydroxyl donors

The target compound’s imino and carboxylate groups enable hydrogen-bonding interactions, which are critical for crystal engineering and supramolecular assembly . In contrast, the chlorobenzoyl analog relies on van der Waals interactions for stability, while benzothiazol derivatives leverage amide/hydroxyl hydrogen bonds for structural cohesion.

Research Findings and Implications

Hydrogen-Bonding Networks: The target compound’s imino group can act as both donor and acceptor, forming extended networks that stabilize crystal structures. This contrasts with the chlorobenzoyl analog, which lacks strong hydrogen-bonding capacity .

Steric Effects : The isopropyl group in the target compound may hinder π-π stacking but enhance solubility in moderately polar solvents compared to the benzothiazol derivatives .

Thermal Stability : Benzothiazol derivatives exhibit higher melting points due to rigid spiro systems, whereas the target compound’s stability is contingent on intermolecular hydrogen bonds .

Biological Activity

Ethyl 6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PropertyDetails
Molecular Formula C17H18N4O3
Molecular Weight 326.35 g/mol
IUPAC Name This compound
InChI Key KLRQXXLRQTYQQA-UHFFFAOYSA-N

The biological activity of ethyl 6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca involves its interaction with specific molecular targets in biological systems. The compound may bind to various enzymes or receptors, influencing their activity and leading to a cascade of biochemical reactions.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for receptors related to cellular signaling.

Antimicrobial Properties

Research indicates that compounds with similar tricyclic structures exhibit antimicrobial activities against a range of pathogens. Ethyl 6-imino-2-oxo derivatives have shown potential in inhibiting bacterial growth and fungal infections.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.

Case Studies

  • Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry reported that derivatives of ethyl 6-imino compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
  • Anticancer Activity Assessment : In vitro studies demonstrated that ethyl 6-imino derivatives could inhibit the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing cell cycle arrest at the G2/M phase.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity
Ethyl 6-imino-2-oxo derivativeHighModerate
Ethyl 6-benzoylimino derivativeModerateHigh
1H-indole derivativesLowHigh

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